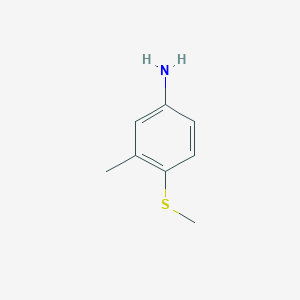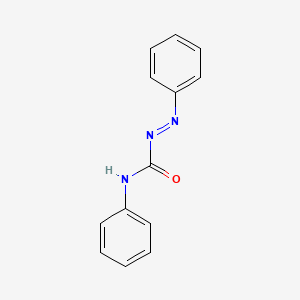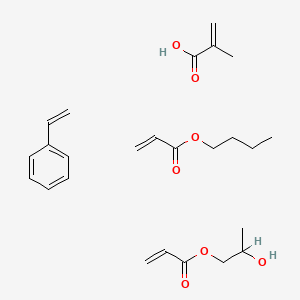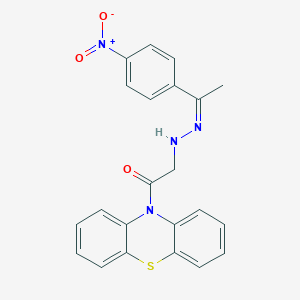
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using acetyl chloride to introduce the acetyl group.
Cyclization: The final step involves the cyclization of the acylated hydrazone with phenothiazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine core or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an antipsychotic or antidepressant due to its phenothiazine core.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
10-(((1-(4-Nitrophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydrazinoacetyl group and 4-nitrophenyl substituent differentiate it from other phenothiazine derivatives, potentially leading to unique applications and mechanisms of action.
Propiedades
Número CAS |
68026-83-5 |
|---|---|
Fórmula molecular |
C22H18N4O3S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H18N4O3S/c1-15(16-10-12-17(13-11-16)26(28)29)24-23-14-22(27)25-18-6-2-4-8-20(18)30-21-9-5-3-7-19(21)25/h2-13,23H,14H2,1H3/b24-15- |
Clave InChI |
DWCBKJQIXBYLHV-IWIPYMOSSA-N |
SMILES isomérico |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


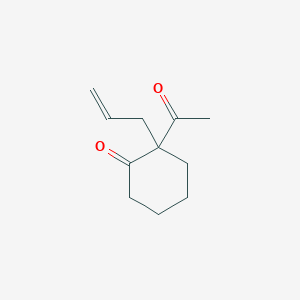
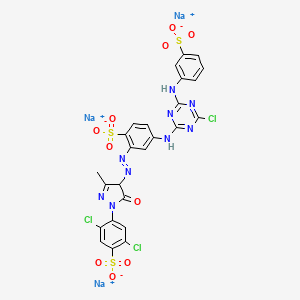
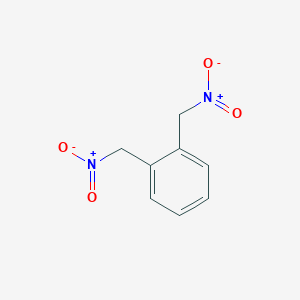


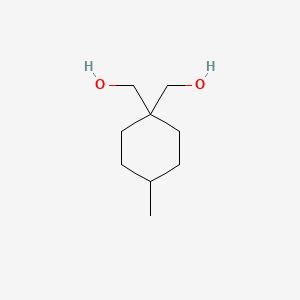


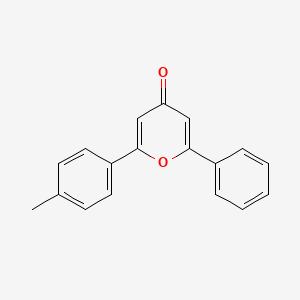
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
